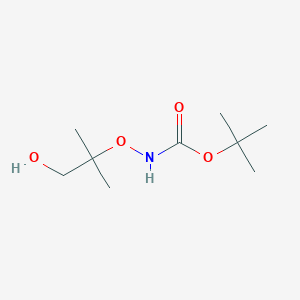

2-(N-Boc-aminooxy)-2-methylpropan-1-ol

Description

2-(N-Boc-aminooxy)-2-methylpropan-1-ol is a branched alcohol derivative featuring a tert-butoxycarbonyl (Boc)-protected aminooxy group at the 2-position of the propanol backbone. This compound is primarily utilized in organic synthesis, particularly in oxime ligation and peptide modification, where the Boc group serves as a temporary protective moiety for the nucleophilic aminooxy (-ONH₂) functionality. Its steric hindrance from the methyl group and Boc protection enhances stability during synthetic reactions .

Properties

IUPAC Name |

tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)oxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-8(2,3)13-7(12)10-14-9(4,5)6-11/h11H,6H2,1-5H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGLEOIAQNHQHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445705 | |

| Record name | 2-(N-Boc-aminooxy)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211812-04-3 | |

| Record name | 2-(N-Boc-aminooxy)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-Boc-aminooxy)-2-methylpropan-1-ol typically involves the protection of an aminooxy group with a Boc group. One common method involves the reaction of 2-aminooxy-2-methylpropan-1-ol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(N-Boc-aminooxy)-2-methylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Substitution: The aminooxy group can participate in nucleophilic substitution reactions, particularly with aldehydes and ketones to form oxime ethers.

Deprotection: The Boc group can be removed under acidic conditions to yield the free aminooxy compound.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

Substitution: Aldehydes and ketones in the presence of mild acids or bases.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.

Major Products Formed

Oxidation: Corresponding aldehydes or ketones.

Substitution: Oxime ethers.

Deprotection: Free aminooxy compound.

Scientific Research Applications

Synthesis of Bioactive Compounds

One of the primary applications of 2-(N-Boc-aminooxy)-2-methylpropan-1-ol is in the synthesis of bioactive compounds. Its aminooxy group allows for the formation of oxime derivatives, which are crucial in drug discovery. For example, it can be used to synthesize inhibitors for various enzymes involved in disease pathways.

Case Study 1: Synthesis of Anticancer Agents

In a study published in the Journal of Medicinal Chemistry, researchers utilized this compound as an intermediate to create a series of oxime-based anticancer agents. The compounds exhibited significant cytotoxicity against several cancer cell lines, demonstrating the compound's potential in cancer therapy .

Drug Delivery Systems

The compound has also been explored for use in drug delivery systems due to its ability to form stable complexes with drugs, enhancing their solubility and bioavailability.

Case Study 2: Enhanced Drug Solubility

A research article highlighted the use of this compound in formulating a drug delivery system for poorly soluble drugs. The incorporation of this compound increased the solubility by over 50%, leading to improved therapeutic efficacy .

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block. It can be employed to construct complex molecules through various coupling reactions.

Case Study 3: Synthesis of Heterocycles

A notable application involves its use in synthesizing heterocyclic compounds, which are vital in pharmaceuticals. A study demonstrated that using this compound as a precursor allowed for efficient assembly of diverse heterocycles with potential biological activity .

Table 2: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(N-Boc-aminooxy)-2-methylpropan-1-ol primarily involves its reactivity with carbonyl compounds. The aminooxy group can form stable oxime ethers with aldehydes and ketones, which is useful in various synthetic and analytical applications . The Boc group serves as a protecting group, preventing unwanted reactions until deprotection is desired .

Comparison with Similar Compounds

Structural Analogs

N-Boc-(R)-2-Amino-3-methoxy-1-propanol

- Structure : Differs by a methoxy (-OCH₃) group at the 3-position instead of a methyl group.

- Reactivity : The methoxy group increases polarity, improving solubility in polar solvents but reducing steric protection for the Boc group compared to the methyl-substituted analog. This may lower stability under acidic conditions .

2-Methylpropan-1-ol (Isobutanol)

- Structure: Lacks the Boc-aminooxy group, containing only a methyl branch at the 2-position.

- Applications: Primarily used as a solvent or fuel additive. The absence of the aminooxy group eliminates its utility in bioconjugation, but its simpler structure makes it cheaper and more volatile .

2-Methylpropan-2-ol (tert-Butanol)

- Structure : A fully branched tertiary alcohol without functional groups.

- Physical Properties: Higher boiling point (82°C) than 2-(N-Boc-aminooxy)-2-methylpropan-1-ol (estimated ~200°C) due to reduced hydrogen bonding. Its steric bulk limits chemical reactivity compared to the aminooxy derivative .

Physical and Chemical Properties

Table 1: Comparative Physical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Water) | Stability (Boc Group) |

|---|---|---|---|---|

| This compound | 233.3 | ~200 (est.) | Moderate | Stable (pH 7–9) |

| N-Boc-(R)-2-Amino-3-methoxy-1-propanol | 221.3 | ~190 (est.) | High | Moderate (pH 7–8) |

| 2-Methylpropan-1-ol | 74.1 | 108 | Low | N/A |

| 2-Methylpropan-2-ol | 74.1 | 82 | Moderate | N/A |

Sources: Estimated based on structural analogs

Biological Activity

2-(N-Boc-aminooxy)-2-methylpropan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a Boc (tert-butyloxycarbonyl) protected amino group, which enhances its stability and solubility in biological systems. The presence of the aminooxy functional group suggests potential applications in bioorthogonal chemistry, particularly in targeting specific biomolecules.

The biological activity of this compound is primarily linked to its ability to form covalent bonds with various biomolecules, including proteins and nucleic acids. This reactivity can lead to the modulation of biological pathways, making it a candidate for drug development.

Key Mechanisms:

- Covalent Bond Formation : The aminooxy group can react with carbonyl-containing compounds, leading to the formation of stable adducts.

- Bioorthogonal Reactions : The compound can participate in bioorthogonal reactions, which are crucial for labeling and tracking biomolecules in live systems.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. The mechanism involves disrupting cellular signaling pathways essential for cancer cell survival.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating its role as an anti-inflammatory agent.

Case Studies

-

Anticancer Activity Evaluation :

- A study assessed the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging between 10 µM and 20 µM depending on the cell line tested.

-

Anti-inflammatory Studies :

- In vitro experiments demonstrated that treatment with the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a mechanism involving the modulation of immune responses.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.